molecular formula C22H17NO3 B4656522 N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B4656522
M. Wt: 343.4 g/mol
InChI Key: CYHSAURUZOAFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as DCB or Benoxaprofen, is a non-steroidal anti-inflammatory drug (NSAID) that was first synthesized in the 1970s. DCB has been studied for its potential use in treating various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and gout. In

Mechanism of Action

N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have an inhibitory effect on platelet aggregation, which may be beneficial in the prevention of thrombosis. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for studying the inflammatory response and for developing new anti-inflammatory drugs. However, one limitation of using this compound is that it is a relatively old drug and may not be as effective or safe as newer drugs that have been developed since its discovery.

Future Directions

There are several potential future directions for research on N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of interest is its potential use in treating cancer. This compound has been shown to have anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use in treating Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models of the disease, and further studies are needed to determine its potential as a treatment for Alzheimer's. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, particularly in comparison to newer drugs that have been developed since its discovery.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been studied for its potential use in treating various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and gout. It has also been investigated for its potential use in treating cancer and Alzheimer's disease. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of these conditions.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-13-7-8-14(2)19(11-13)23-21(24)18-12-17-16-6-4-3-5-15(16)9-10-20(17)26-22(18)25/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHSAURUZOAFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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